molecular formula C6H10N2O B3394164 (S)-7-Amino-5-azaspiro[2.4]heptan-4-one CAS No. 903900-37-8

(S)-7-Amino-5-azaspiro[2.4]heptan-4-one

Cat. No.: B3394164
CAS No.: 903900-37-8
M. Wt: 126.16 g/mol
InChI Key: JUQKPJZQWJJXMO-SCSAIBSYSA-N
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Description

Significance of Spirocyclic Scaffolds in Contemporary Chemical Research

Spirocyclic scaffolds, characterized by two rings sharing a single common atom, are of significant interest in medicinal chemistry. glpbio.com This structural feature imparts a high degree of three-dimensionality, a departure from the often flat structures of many traditional pharmaceuticals. nih.gov The rigid nature of the spirocyclic framework can lock the conformation of a molecule, which can lead to improved efficacy and selectivity by optimizing the orientation of functional groups for binding to biological targets. myskinrecipes.com Furthermore, the introduction of spirocyclic motifs can enhance physicochemical properties such as solubility and metabolic stability, and often provides access to novel chemical space, which is crucial for developing new intellectual property. glpbio.com

Overview of Azaspiro[2.4]heptane Derivatives as Unique Structural Motifs

Within the broader class of spirocycles, azaspiro[2.4]heptane derivatives represent a noteworthy subclass. These compounds incorporate a nitrogen atom into the spirocyclic core, often within a five-membered ring fused to a cyclopropane (B1198618) ring. This arrangement provides a rigid scaffold with a defined spatial orientation of substituents. The nitrogen atom can serve as a handle for further functionalization or as a key interaction point with biological targets. The synthesis of these structures, including derivatives like 5-azaspiro[2.4]heptan-4-ones, has been an active area of research, with methods such as palladium-catalyzed intramolecular cyclization being explored. tandfonline.com

Importance of Stereochemistry in the Context of (S)-7-Amino-5-azaspiro[2.4]heptan-4-one

The biological activity of chiral molecules is often highly dependent on their stereochemistry. The two enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles, as they interact differently with the chiral environment of the body, such as enzymes and receptors. myskinrecipes.com For this compound, the "(S)" designation is critical. This specific stereoisomer has been shown to be the key component for the desired biological activity in certain classes of antibacterial agents. The precise spatial arrangement of the amino group conferred by the (S)-configuration is essential for potent interaction with the target enzymes.

Research Scope and Focus on Synthetic Methodologies, Reactivity, and Applications as Building Blocks

This article will focus specifically on the chemical compound this compound. The scope will be limited to its synthetic methodologies, inherent reactivity, and its application as a chiral building block in the construction of more complex molecules, particularly in the field of medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(7S)-7-amino-5-azaspiro[2.4]heptan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c7-4-3-8-5(9)6(4)1-2-6/h4H,1-3,7H2,(H,8,9)/t4-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQKPJZQWJJXMO-SCSAIBSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C(CNC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC12[C@@H](CNC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for S 7 Amino 5 Azaspiro 2.4 Heptan 4 One

The efficient and stereoselective synthesis of (S)-7-Amino-5-azaspiro[2.4]heptan-4-one is crucial for its use as a building block. A key strategy involves the asymmetric hydrogenation of a prochiral precursor.

A notable method for the enantioselective synthesis of this compound is through the highly effective asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates. nih.govacs.org This process utilizes a chiral ruthenium catalyst, [RuCl(benzene)(S)-SunPhos]Cl, to achieve high enantioselectivities. nih.govacs.org The resulting chiral alcohol is then converted through a multi-step sequence, including mesylation, azidation, reduction, and cyclization, to yield the target spirocyclic lactam.

Key Data for the Enantioselective Synthesis of a Precursor to this compound
PrecursorCatalystEnantiomeric Excess (ee)Reference
Protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylate[RuCl(benzene)(S)-SunPhos]Clup to 98.7% nih.govacs.org

Reactivity of S 7 Amino 5 Azaspiro 2.4 Heptan 4 One

The synthetic utility of (S)-7-Amino-5-azaspiro[2.4]heptan-4-one stems from the reactivity of its functional groups: the primary amino group and the lactam moiety.

The primary amino group is nucleophilic and can readily undergo reactions such as acylation and alkylation. This allows for the straightforward attachment of this chiral scaffold to other molecular fragments. In many synthetic applications, the amino group is protected and then deprotected at a later stage to be coupled with an appropriate electrophile.

The lactam ring contains an amide bond and is generally stable. However, the carbonyl group can exhibit typical amide reactivity. The secondary amine within the lactam can be functionalized, for example, through N-alkylation, which is a common strategy for incorporating this spirocycle into larger molecular frameworks.

Reactivity and Functionalization of the S 7 Amino 5 Azaspiro 2.4 Heptan 4 One Scaffold

Transformations at the Amino Group (-NH2)

The primary amino group at the C-7 position is a key handle for derivatization, readily undergoing reactions typical of primary amines. Its nucleophilic character allows for the straightforward formation of amides, sulfonamides, and ureas, which are common linkages in pharmacologically active compounds.

A predominant transformation is acylation, particularly amide bond formation. This reaction is central to the integration of the spirocyclic scaffold into larger molecules. For instance, in the synthesis of certain dipeptidyl peptidase-4 (DPP-4) inhibitors, the amino group is coupled with a carboxylic acid partner, such as a trifluorophenyl-substituted β-amino acid derivative, to form the final active compound. nih.govnih.gov Similarly, this amine is used as a nucleophile in substitution reactions with fluoroquinolone cores to produce potent antibacterial agents. nih.govnih.gov In this context, the amino group displaces a fluorine atom on the quinolone ring system, forming a new C-N bond and attaching the spirocycle as a key pharmacophore. nih.govnih.gov

Below is a table summarizing common transformations at the amino group.

Reagent ClassReagent ExampleResulting Functional GroupApplication Context
Carboxylic Acids / Acid Chlorides(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acidAmideDPP-4 Inhibitors nih.govnih.gov
Activated Quinolones7-chloro-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acidSecondary Amine (via SNAr)Quinolone Antibiotics nih.gov
Sulfonyl ChloridesToluenesulfonyl chlorideSulfonamideGeneral Derivatization
IsocyanatesPhenyl isocyanateUreaGeneral Derivatization

Chemical Modifications of the Lactam Moiety (C=O and -NH-)

The lactam ring contains two sites for modification: the carbonyl group (C=O) and the lactam nitrogen (-NH-). The lactam nitrogen can be functionalized through N-alkylation or N-arylation reactions. For example, derivatives such as (S)-7-Amino-5-(4-methoxybenzyl)-5-azaspiro[2.4]heptan-4-one have been synthesized, demonstrating that the lactam nitrogen can be alkylated, typically under basic conditions using an appropriate alkyl halide. bldpharm.com This modification can be used to block the hydrogen-bonding potential of the N-H group or to introduce new substituents that modulate the molecule's properties.

The lactam carbonyl group is an electrophilic center, though less reactive than a ketone. It can theoretically undergo reduction to the corresponding amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄), which would transform the lactam into a saturated 5-azaspiro[2.4]heptane amine. However, such a strong reduction could potentially affect other parts of the molecule, and specific examples for this scaffold are not widely documented in primary literature. Partial reduction to a hemiaminal is also a possibility.

Regioselective Functionalization of the Spirocyclic System

Regioselective functionalization of the spirocyclic carbon skeleton, separate from the existing amino and lactam groups, presents a significant synthetic challenge. The framework consists of C-H bonds on both the five-membered pyrrolidinone ring and the three-membered cyclopropane (B1198618) ring. The cyclopropane C-H bonds are known to have increased s-character, making them generally less reactive towards radical abstraction compared to typical secondary alkyl C-H bonds.

Direct and selective modification of these C-H bonds would require advanced synthetic methods, such as directed C-H activation, which are not commonly reported for this specific scaffold. Consequently, the functionalization of the (S)-7-Amino-5-azaspiro[2.4]heptan-4-one core overwhelmingly relies on the predictable reactivity of the pre-installed amino and lactam functional groups.

Ring-Opening and Ring-Expansion Reactions of Azaspiro[2.4]heptane

The high ring strain of the cyclopropane moiety (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions under certain conditions. beilstein-journals.org These reactions can proceed through various mechanisms, including radical or acid-catalyzed pathways, to relieve strain and generate a linear, functionalized chain. beilstein-journals.orgnih.govresearchgate.netnih.gov

In the context of the azaspiro[2.4]heptan-4-one system, the cyclopropane can be classified as part of a donor-acceptor cyclopropane derivative, where the adjacent nitrogen-bearing carbon acts as a 'donor' and the lactam carbonyl as an 'acceptor'. This electronic setup can facilitate nucleophilic ring-opening reactions. nih.govresearchgate.net For example, treatment with a strong acid could protonate the lactam carbonyl, enhancing its electron-withdrawing nature and making the cyclopropane ring more susceptible to attack by a nucleophile at the C-6 position, leading to a functionalized proline derivative.

Radical-mediated ring-opening is another documented pathway for cyclopropane derivatives. beilstein-journals.orgnih.govresearchgate.net A radical initiator could trigger the formation of an alkyl radical, which then undergoes cleavage of one of the cyclopropane C-C bonds to generate a more stable, open-chain radical intermediate. beilstein-journals.org This intermediate can then be trapped or undergo further cyclization. While these are established principles in cyclopropane chemistry, specific, high-yield ring-opening or expansion protocols starting from this compound are not extensively detailed in readily available literature, suggesting such transformations are complex and may lack selectivity.

Derivatization Strategies for New Chemical Entities

The this compound scaffold is a privileged structure in medicinal chemistry, primarily serving as a rigid, three-dimensional building block for creating new chemical entities. Its most prominent applications are in the development of DPP-4 inhibitors for type 2 diabetes and in a new generation of quinolone antibiotics. nih.govnih.gov

In the design of DPP-4 inhibitors, the spirocyclic amine serves as a proline mimetic that binds to the S2 subsite of the enzyme. nih.gov The (S)-stereochemistry of the amino group is often crucial for potent inhibitory activity. The amino group is typically acylated with a fragment that interacts with the S1 pocket of the enzyme, such as a substituted β-amino acid. nih.govnih.gov

In the field of antibiotics, the entire (S)-7-amino-5-azaspiro[2.4]heptan-5-yl moiety is attached at the C-7 position of a quinolone or naphthyridone core. nih.gov This spirocyclic substituent has been shown to confer potent activity against a broad spectrum of bacteria, including Gram-positive and Gram-negative pathogens. nih.gov The specific stereoisomer, (7S)-amino, is critical for optimal antibacterial potency. nih.gov The related scaffold, (S)-5-azaspiro[2.4]heptane-6-carboxylic acid, has also been used as a key intermediate in the synthesis of the hepatitis C virus (HCV) NS5A inhibitor, Ledipasvir. google.commdpi.com

The following table summarizes key derivatization strategies.

Therapeutic TargetCore ScaffoldDerivatization StrategyExample Class/Drug
Dipeptidyl Peptidase-4 (DPP-4)This compoundAcylation of the amino group with β-amino acid derivatives."Gliptins" (DPP-4 Inhibitors) nih.govnih.gov
Bacterial DNA Gyrase / Topoisomerase IVThis compoundNucleophilic substitution of the lactam nitrogen onto a fluoroquinolone core.Sitafloxacin (a fluoroquinolone antibiotic) nih.gov
Hepatitis C Virus (HCV) NS5A(S)-5-azaspiro[2.4]heptane-6-carboxylic acidAmide coupling of the proline-like core between other fragments.Ledipasvir (HCV Inhibitor) google.commdpi.com

Theoretical and Computational Studies of S 7 Amino 5 Azaspiro 2.4 Heptan 4 One

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for understanding the electronic nature of (S)-7-Amino-5-azaspiro[2.4]heptan-4-one. Such calculations can map the electron density distribution, identify molecular orbitals, and quantify the nature of chemical bonds.

Key electronic features of this molecule include the strained spiro-fused cyclopropane (B1198618) ring and the lactam functionality. DFT calculations on similar bicyclic lactams suggest that the amide bond within the five-membered ring will exhibit significant resonance, leading to a partially planar structure. acs.org However, this planarity is counteracted by the ring strain imposed by the fused spirocyclic system.

The distribution of charge is a critical aspect of its electronic structure. The lactam oxygen and the nitrogen of the amino group are expected to be regions of high electron density, making them potential sites for electrophilic attack and hydrogen bonding. Conversely, the carbonyl carbon is electron-deficient. An analysis of the Natural Bond Orbitals (NBO) would likely confirm strong delocalization between the nitrogen lone pair and the carbonyl π* orbital, characteristic of amide resonance.

Table 1: Predicted Electronic Properties from Theoretical Calculations

PropertyPredicted Value/ObservationComputational Method
Dipole MomentHigh, due to polar amide and amino groupsDFT (e.g., B3LYP/6-31G*)
HOMO-LUMO GapModerate, influencing chemical reactivity and electronic transitionsDFT
Natural Atomic ChargesNegative charge on O (carbonyl) and N (amino); Positive charge on C (carbonyl)NBO Analysis
Amide Bond (C-N) LengthShorter than a typical C-N single bond, indicating double bond characterGeometry Optimization (DFT)

Conformational Analysis and Flexibility Studies

The three-dimensional structure of this compound is defined by the relative orientations of its constituent rings and the amino substituent. The five-membered lactam ring is not planar and can adopt various envelope or twist conformations. Computational conformational searches are crucial for identifying the most stable, low-energy conformers.

Molecular mechanics or DFT potential energy surface scans can be used to determine the rotational barriers and identify the most populated conformational states in solution.

Table 2: Predicted Dihedral Angles for a Low-Energy Conformer

Dihedral AnglePredicted Angle (degrees)Description
H-N-C-C(O)~180°Defines the planarity of the amide group
C(spiro)-C-N-HVariableDescribes the puckering of the 5-membered ring
C(ring)-C-N-H₂VariableOrientation of the exocyclic amino group

Prediction of Spectroscopic Signatures and Their Interpretation

Computational methods are highly effective at predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds. openreview.net

NMR Spectroscopy: DFT calculations can predict ¹H and ¹³C NMR chemical shifts with considerable accuracy. mdpi.comunimi.it For this compound, predictions would show distinct signals for the cyclopropyl (B3062369) protons at high field (low ppm), while the proton alpha to the amino group would be deshielded. The carbonyl carbon would appear at a low field (~170-180 ppm) in the ¹³C NMR spectrum.

IR Spectroscopy: Theoretical frequency calculations can predict the positions and intensities of infrared absorption bands. mdpi.comfarmaceut.org Key predicted vibrations would include N-H stretching frequencies for both the lactam and the amino group (typically 3200-3400 cm⁻¹), a strong C=O stretching band for the amide carbonyl (around 1680-1700 cm⁻¹), and C-H stretching vibrations for the cyclopropyl and methylene (B1212753) groups.

Table 3: Predicted Characteristic Spectroscopic Data

SpectroscopySignaturePredicted Range
¹H NMRCyclopropane Protons0.5 - 1.5 ppm
¹³C NMRCarbonyl Carbon (C=O)170 - 180 ppm
IRAmide C=O Stretch1680 - 1700 cm⁻¹
IRN-H Stretch (Amide & Amine)3200 - 3400 cm⁻¹

Molecular Modeling of Intermolecular Interactions relevant to crystallization or catalytic binding

Understanding how molecules of this compound interact with each other is key to predicting its solid-state properties, such as crystal packing and polymorphism. researchgate.net Molecular modeling can simulate these interactions. The presence of both hydrogen bond donors (the lactam N-H and the amino -NH₂) and a hydrogen bond acceptor (the carbonyl oxygen) suggests that strong, directional hydrogen bonds will dominate the crystal packing. acs.org It is highly probable that molecules will form hydrogen-bonded dimers or extended chains, which is a common motif for primary amides.

In the context of its use as a synthetic intermediate, for example in quinolone synthesis, molecular docking simulations could be employed. nih.gov These simulations would place the molecule into the active site of a target enzyme or a coordination sphere of a metal catalyst. The goal would be to predict the binding orientation and estimate the binding affinity, providing insight into how its specific stereochemistry and functional groups contribute to catalytic recognition and transformation. nih.gov

Structure-Reactivity Relationship Investigations using Computational Methods

Computational methods can be used to explore the reactivity of this compound, predicting the most likely sites for chemical reactions and the energy barriers associated with them. rsc.org

An electrostatic potential map would visually confirm that the most nucleophilic site is the lone pair on the primary amino group, making it the most probable site for reactions like acylation or alkylation. The lactam ring itself can undergo nucleophilic attack at the carbonyl carbon, leading to ring-opening, although this typically requires harsh conditions.

DFT calculations can model the transition states for various potential reactions. For instance, the reaction pathway for the acylation of the amino group can be calculated to determine the activation energy. Such studies can explain why certain reactions proceed with high selectivity or why specific catalysts are required. nih.gov By comparing the activation energies for different reaction pathways, a deeper understanding of the molecule's chemical behavior can be achieved, guiding further synthetic efforts.

Application As a Chiral Building Block in Complex Molecule Synthesis

Role in the Synthesis of Advanced Heterocyclic and Polycyclic Structures

The unique structural attributes of (S)-7-Amino-5-azaspiro[2.4]heptan-4-one make it an exemplary starting material for the synthesis of intricate heterocyclic and polycyclic frameworks. The presence of a primary amine, a lactam, and a spirocyclic cyclopropane (B1198618) ring within a single chiral molecule provides multiple reaction sites for strategic chemical modifications.

A significant application of this spiro compound is as a key intermediate in the enantioselective synthesis of quinolone antibacterial agents. nih.gov The synthesis of these complex molecules often involves the strategic introduction of the spiro-amine moiety to modulate the pharmacological properties of the final compound. For instance, a highly effective asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates, catalyzed by a Ruthenium-SunPhos complex, yields the (S)-7-amino-5-azaspiro[2.4]heptane core with high enantioselectivity (up to 98.7% ee). nih.gov This intermediate is then further elaborated to construct the quinolone scaffold.

Furthermore, the principles of spirocycle synthesis can be extended to create a variety of related structures. For example, Pd-catalyzed intramolecular cyclization of alkynyl carboxamides has been shown to produce 5-azaspiro[2.4]heptan derivatives, highlighting the utility of transition metal catalysis in constructing such spiro-fused systems. tandfonline.com These reactions open avenues to a broader range of penta-substituted pyrrole (B145914) derivatives incorporating the spirocyclic motif. The development of multicomponent reactions further expands the scope, allowing for the rapid assembly of functionalized 5-azaspiro[2.4]heptanes from simple precursors. nih.gov

Incorporation into Bio-Relevant Scaffolds (focus on synthetic strategy, not biological activity)

The distinct three-dimensional topology of this compound has made it a sought-after component in the design of novel therapeutic agents. Its incorporation into larger molecules can significantly influence their binding affinity and selectivity for biological targets. The synthetic strategies to achieve this often involve leveraging the reactivity of the amino and lactam functionalities.

One of the most notable examples is its role in the synthesis of the antiviral drug Ledipasvir, used in the treatment of Hepatitis C. A key fragment of Ledipasvir is a substituted (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid. An enantioselective synthesis of this crucial intermediate has been developed, featuring a one-pot double allylic alkylation of a glycine (B1666218) imine analogue under phase-transfer catalysis with a chinchonidine-derived catalyst. mdpi.com This method provides a catalytic and enantioselective route to the spirocyclic core of Ledipasvir.

In the realm of antibacterial agents, derivatives of this compound have been incorporated into the C-7 position of the quinolone core. For example, 7-((7S)-7-Amino-7-methyl-5-azaspiro(2.4)heptan-5-yl)-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-8-methoxy-1,4-dihydro-4-oxoquinoline-3-carboxylic acid is a potent antibacterial agent. nih.gov The synthesis of such compounds typically involves the nucleophilic aromatic substitution of a fluorine atom on the quinolone ring system by the amino group of the protected spirocyclic amine.

The following table summarizes the key bio-relevant scaffolds incorporating the 5-azaspiro[2.4]heptane core and the general synthetic strategies employed.

Bio-Relevant ScaffoldKey Synthetic Strategy
Ledipasvir (antiviral)Enantioselective phase-transfer catalyzed alkylation of a glycine derivative to form the spirocyclic amino acid. mdpi.com
Quinolone AntibacterialsNucleophilic aromatic substitution of a functionalized quinolone with a protected (S)-7-Amino-5-azaspiro[2.4]heptane derivative. nih.govnih.gov

Strategies for Diversity-Oriented Synthesis using the Spiro Amine Scaffold

Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening. The rigid and multifunctional nature of the 5-azaspiro[2.4]heptane scaffold makes it an excellent starting point for DOS strategies.

A powerful approach for the diversity-oriented synthesis of azaspirocycles, including 5-azaspiro[2.4]heptanes, has been reported by Wipf and colleagues. nih.govelsevierpure.com This strategy utilizes a multicomponent condensation of N-diphenylphosphinoylimines, alkynes, zirconocene (B1252598) hydrochloride, and diiodomethane (B129776) to rapidly generate ω-unsaturated dicyclopropylmethylamines. These versatile intermediates can then be subjected to a variety of cyclization reactions to produce a range of azaspirocycles. Key diversification strategies include:

Ring-Closing Metathesis: Selective metathesis of the terminal alkene can lead to the formation of the pyrrolidine (B122466) ring of the 5-azaspiro[2.4]heptane system.

Epoxide Opening: The presence of an epoxide in the precursor allows for intramolecular ring-opening by the amine to form the heterocyclic ring.

Reductive Amination: Intramolecular reductive amination of a precursor containing a ketone or aldehyde can also be employed to construct the spirocyclic lactam.

By varying the initial components in the multicomponent reaction and the subsequent cyclization strategy, a wide array of functionalized and structurally diverse 5-azaspiro[2.4]heptanes and related spirocycles can be generated, providing a rich source of novel chemical entities for drug discovery. nih.govelsevierpure.com Another DOS approach involves utilizing ketone-containing molecular templates to generate various azacycles, including spirocyclic systems. researchgate.net

Design of Novel Catalytic Systems or Chiral Auxiliaries Incorporating the Spirocyclic Unit

The well-defined stereochemistry and rigid conformation of this compound suggest its potential application as a chiral ligand in asymmetric catalysis or as a chiral auxiliary to control the stereochemical outcome of a reaction. Chiral auxiliaries are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation, after which they are removed. sigmaaldrich.comwikipedia.org

While there is a lack of specific literature detailing the use of this compound itself as a chiral auxiliary or in a catalytic system, the principles of asymmetric synthesis support its potential in these roles. The primary amine and the lactam carbonyl group could serve as coordination sites for metal catalysts. The rigid spirocyclic framework would create a well-defined chiral environment around the metal center, potentially inducing high levels of enantioselectivity in a variety of transformations.

For instance, chiral amino-lactam structures have been explored in other contexts. The development of chiral auxiliaries based on amino acids or other rigid cyclic systems is a well-established field. scielo.org.mx These auxiliaries have been successfully employed in aldol (B89426) reactions, Michael additions, and other carbon-carbon bond-forming reactions. The rigid nature of the spiro[2.4]heptane system could offer unique stereochemical control compared to more flexible chiral auxiliaries.

Future research in this area could involve the synthesis of derivatives of this compound where the amino group is modified to append a phosphine (B1218219), an alcohol, or another coordinating group, thereby creating a bidentate or tridentate chiral ligand for transition metal catalysis.

Influence of Spirocyclic Rigidity on Synthetic Outcomes and Molecular Conformation

The constrained nature of the spirocyclic system can influence the facial selectivity of reactions occurring at the lactam ring or at substituents on the pyrrolidine ring. The cyclopropane ring acts as a bulky, stereodirecting group, shielding one face of the molecule and favoring the approach of reagents from the less hindered side. This can lead to high levels of diastereoselectivity in reactions such as alkylations, aldol additions, and reductions.

The defined and predictable conformation of the spirocyclic scaffold is also advantageous in structure-based drug design. By providing a rigid anchor, it allows for the precise positioning of pharmacophoric groups in three-dimensional space, which can lead to improved binding affinity and selectivity for a specific biological target.

Advanced Spectroscopic and Analytical Methodologies for Chiral Azaspirocycles

Application of Advanced NMR Techniques for Structural Elucidation (e.g., 2D NMR, solid-state NMR for complex conformers)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. While one-dimensional ¹H and ¹³C NMR provide initial information, advanced two-dimensional (2D) techniques are essential for unambiguously assigning the complex spin systems found in azaspirocycles. ipb.ptresearchgate.net

Detailed structural analysis of spirocyclic systems often involves a suite of 2D NMR experiments:

Correlation Spectroscopy (COSY): Establishes ¹H-¹H coupling correlations, identifying protons on adjacent carbon atoms and mapping the connectivity within the cyclopropane (B1198618) and pyrrolidinone rings.

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded ¹H-¹³C pairs, allowing for the definitive assignment of carbon signals based on their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): Detects longer-range couplings (typically 2-3 bonds) between ¹H and ¹³C nuclei. This is crucial for identifying quaternary carbons and piecing together the complete carbon skeleton, including the spirocyclic center.

Nuclear Overhauser Effect Spectroscopy (NOESY): Identifies protons that are close in space, providing critical information about the molecule's three-dimensional structure and stereochemistry. ipb.pt For instance, NOE correlations can confirm the relative orientation of substituents on the pyrrolidinone ring. ipb.pt

For conformationally rigid or poorly soluble derivatives, solid-state NMR (ssNMR) can provide valuable structural information where solution-state NMR may yield broad, poorly defined signals. researchgate.net

Interactive Table: Representative NMR Data for a Related Azaspiro[2.4]heptane Scaffold
Atom Position¹H Chemical Shift (ppm) (Multiplicity, J in Hz)¹³C Chemical Shift (ppm)2D NMR Correlations (Example)
H-64.50 (m)59.5HMBC to C-4, C-7
H-73.40 (m)53.7COSY with H₂-8; HSQC to C-7
H₂-82.29 (m), 1.95 (m)39.0HMBC to C-6, C-spiro
H₂-1, H₂-20.61 (m)11.8, 9.4HMBC to C-spiro, C-6
C-4 (C=O)-178.6HMBC from H-6
C-spiro-20.2HMBC from H₂-1, H₂-2, H₂-8

Note: Data is illustrative, based on the structurally similar compound (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, and serves to demonstrate the application of NMR techniques. mdpi.com

X-ray Crystallographic Studies of Novel Derivatives and Reaction Intermediates

X-ray crystallography provides the most definitive and unambiguous determination of molecular structure, including absolute configuration. While obtaining suitable crystals of the parent compound (S)-7-Amino-5-azaspiro[2.4]heptan-4-one can be challenging, derivatization is a common strategy to produce crystalline material suitable for analysis.

In the synthesis of complex azaspirocyclic systems, X-ray analysis is often essential to confirm the structure and relative stereochemistry of key intermediates, especially when NMR data is inconclusive. acs.org For example, in synthetic studies toward related complex alkaloids, the structure and stereochemical assignments of a highly functionalized azaspirocyclic product, established tentatively by NMR, were ultimately and unequivocally confirmed by X-ray crystallographic analysis of a subsequent derivative. acs.org This technique is particularly powerful for verifying the outcome of stereoselective reactions and confirming the precise arrangement of atoms at multiple chiral centers within the spirocyclic framework.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Absolute Configuration Determination

Chiroptical techniques are powerful non-destructive methods for determining the absolute configuration of chiral molecules in solution, providing an alternative to X-ray crystallography, which requires a single crystal. spectroscopyeurope.com

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. americanlaboratory.com Since enantiomers have VCD spectra that are equal in magnitude but opposite in sign, this technique is highly specific for stereochemical analysis. uit.no The absolute configuration is determined by comparing the experimental VCD spectrum with a theoretical spectrum generated for one enantiomer (e.g., the 'S' configuration) using ab initio or Density Functional Theory (DFT) calculations. americanlaboratory.com A strong correlation between the experimental and calculated spectra confirms the absolute configuration of the sample. americanlaboratory.com

Electronic Circular Dichroism (ECD): ECD is a similar technique that operates in the UV-visible region, measuring the differential absorption of circularly polarized light associated with electronic transitions. It is particularly useful for molecules containing chromophores. The experimental ECD spectrum is compared with a computationally predicted spectrum to assign the absolute configuration.

Interactive Table: VCD Methodology for Absolute Configuration
StepDescriptionPurpose
1Experimental Measurement Obtain the experimental VCD spectrum of the chiral azaspirocycle sample in solution.
2Computational Modeling Generate a theoretical, predicted VCD spectrum for one specific enantiomer (e.g., this compound) using DFT calculations.
3Spectral Comparison Compare the experimental spectrum with the calculated spectrum.
4Configuration Assignment If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the sample is assigned the 'S' configuration. If they are opposite, the sample is the 'R' enantiomer.

Mass Spectrometry for Mechanistic Pathway Elucidation and Impurity Profiling

Mass spectrometry (MS) is a highly sensitive technique used to measure the mass-to-charge ratio (m/z) of ions. In the context of this compound, it serves two critical functions: elucidating reaction mechanisms and identifying impurities.

For mechanistic studies , techniques like Electrospray Ionization (ESI-MS) can monitor a reaction in real-time, allowing for the detection and identification of transient intermediates. By tracking the appearance and disappearance of specific m/z peaks corresponding to starting materials, intermediates, and products, a detailed reaction pathway can be constructed.

For impurity profiling , high-resolution mass spectrometry (HRMS) coupled with a separation technique like High-Performance Liquid Chromatography (LC-MS) is the standard. This allows for the detection, identification, and quantification of process-related impurities or degradation products, even at trace levels. The precise mass measurement provided by HRMS allows for the determination of the elemental composition of an unknown impurity, which is the first step in its structural identification. For example, derivatives of this azaspirocycle are used in pharmaceuticals like Sitafloxacin, where impurity profiling is critical for quality control. chemscene.com

Interactive Table: Potential Impurities and their Analysis by LC-MS
Potential ImpurityOriginExpected [M+H]⁺ m/z (Monoisotopic)Analytical Method
Starting Material PrecursorIncomplete reactionVariesLC-HRMS
DiastereomerNon-selective reduction127.0866Chiral LC-MS
Over-alkylation productSide reactionVariesLC-HRMS
(R)-enantiomerIncomplete enantioselectivity127.0866Chiral LC-MS

Chromatographic and Electrophoretic Techniques for Enantiomeric Purity Assessment (e.g., Chiral HPLC, SFC, CE)

Assessing the enantiomeric purity, or enantiomeric excess (e.e.), is crucial for any chiral compound. This is accomplished using separation techniques that can differentiate between enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for enantiomeric separation. The technique uses a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers. These differential interactions cause one enantiomer to be retained longer on the column than the other, resulting in their separation into two distinct peaks in the chromatogram. The enantiomeric excess is calculated from the relative areas of these two peaks. Syntheses of related azaspiroheptanes have reported achieving high enantioselectivities of up to 98.7% e.e., a value determined by such chiral separation methods. nih.gov

Supercritical Fluid Chromatography (SFC): SFC often provides faster separations and higher efficiency than HPLC for chiral analysis. It uses a supercritical fluid (typically CO₂) as the mobile phase and is compatible with a wide range of chiral stationary phases.

Capillary Electrophoresis (CE): In chiral CE, a chiral selector is added to the background electrolyte. The selector forms transient, diastereomeric complexes with the enantiomers, which then migrate at different velocities under an applied electric field, leading to their separation.

Future Perspectives and Emerging Research Directions

Development of Novel Enantioselective and Scalable Synthetic Routes

The synthesis of enantiomerically pure (S)-7-amino-5-azaspiro[2.4]heptan-4-one is crucial for its application in pharmaceuticals. A key advancement in this area has been the highly effective asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropane carboxylates. This method, utilizing a Ruthenium catalyst with a chiral phosphine (B1218219) ligand, achieves high enantioselectivities (up to 98.7% ee), providing a critical intermediate for the synthesis of the target spirocyclic amine. nih.gov Another innovative approach involves the catalytic and enantioselective preparation of the related (S)-4-methyleneproline scaffold. This is achieved through a one-pot double allylic alkylation of a glycine (B1666218) imine analog using a chinchonidine-derived catalyst under phase-transfer conditions. mdpi.com The resulting methylene-substituted proline derivatives are versatile precursors that can be transformed into N-protected 5-azaspiro[2.4]heptane-6-carboxylic acids, key components in the synthesis of antiviral agents. mdpi.com

Table 1: Comparison of Enantioselective Synthetic Strategies

MethodKey ReactionCatalyst/ReagentAchieved Enantioselectivity (ee)Reference
Asymmetric HydrogenationHydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropane carboxylates[RuCl(benzene)(S)-SunPhos]ClUp to 98.7% nih.gov
Phase-Transfer CatalysisOne-pot double allylic alkylation of a glycine imine analogChinchonidine-derived catalystNot specified for final product mdpi.com

Exploration of Unconventional Reactivity Modes and Chemical Transformations

The unique strained spirocyclic framework of this compound offers opportunities to explore unconventional reactivity. The lactam ring, a cyclic amide, and the secondary amine provide reactive sites for various chemical transformations.

Recent advancements in photoredox catalysis open new avenues for the functionalization of related spirocyclic γ-lactams. nih.govacs.org For instance, photoredox-induced intramolecular 1,5-hydrogen atom transfer (HAT) reactions of aryl iodides have been successfully employed to synthesize novel γ-spirolactams through a tandem cyclization process. nih.govacs.org This method is notable for its mild reaction conditions and broad functional group tolerance. nih.gov The application of photoredox catalysis to induce intramolecular nucleophilic amidation of alkenes with β-lactams suggests that similar transformations could be explored for the γ-lactam in the target compound, potentially leading to novel fused heterocyclic systems. beilstein-journals.orgnih.gov

Furthermore, the spirocyclic core can participate in cycloaddition reactions. While research on the specific cycloaddition reactions of this compound is limited, studies on related spiro[2.4]hepta-4,6-diene systems demonstrate their participation in Diels-Alder reactions, sometimes accompanied by novel rearrangements. researchgate.net The investigation of [2+2] and [3+2] cycloaddition reactions involving the lactam moiety or derivatives could lead to the synthesis of complex polycyclic scaffolds with potential biological activity. nih.gov Deconstructive functionalization strategies, involving the cleavage of C-C or C-N bonds, could also be applied to remodel the spirocyclic scaffold and generate diverse acyclic amine derivatives. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry and automated synthesis platforms presents a significant opportunity for the efficient and scalable production of this compound and its derivatives. Flow chemistry offers advantages such as precise control over reaction parameters, enhanced safety for handling hazardous reagents, and the potential for straightforward scaling-up. mdpi.comresearchgate.net

The synthesis of chiral amines, a key feature of the target molecule, has been a focus of flow chemistry research. mdpi.comresearchgate.netresearchgate.net Continuous flow processes utilizing immobilized enzymes, such as transaminases, have been developed for the asymmetric synthesis of chiral amines from ketones. mdpi.com This approach could be adapted for the synthesis of the amino-spiro-lactam core. Automated, continuous flow synthesis has been successfully applied to the production of spirocyclic tetrahydronaphthyridines from primary alkylamines, demonstrating the feasibility of such technology for complex heterocyclic scaffolds. mdpi.com

Automated synthesis platforms, often utilizing solid-phase synthesis techniques, can accelerate the generation of libraries of derivatives for structure-activity relationship (SAR) studies. youtube.comresearchgate.net While solid-phase synthesis has traditionally been applied to peptides, its use in generating diverse heterocyclic scaffolds is growing. nih.govenamine.net Cartridge-based automated synthesizers, which contain pre-packaged reagents and pre-programmed reaction protocols, can further simplify the synthesis of derivatives, making these technologies more accessible to a broader range of chemists. researchgate.netmdpi.com

Advanced Computational Methodologies for Rational Design and Prediction of Novel Derivates

Advanced computational methodologies are becoming indispensable tools for the rational design and prediction of novel derivatives of this compound with desired properties. The conformationally restricted nature of this spirocyclic scaffold makes it particularly amenable to computational modeling. mdpi.com

Computational tools can be used to predict the three-dimensional structure of derivatives and their interaction with biological targets. aip.org Density Functional Theory (DFT) calculations are valuable for analyzing the conformational preferences of lactam-containing rings and understanding the electronic properties that influence reactivity. dntb.gov.ua For example, DFT studies can elucidate the conformational landscape of γ-lactam derivatives, providing insights that correlate with experimental NMR data. dntb.gov.ua

Machine learning models are emerging as powerful tools for predicting the outcomes of chemical reactions, including stereoselectivity. rsc.orgnih.gov These models can be trained on existing experimental data to predict the most effective catalysts and reaction conditions for synthesizing new derivatives with high enantiopurity. By combining quantum mechanics with machine learning, virtual screening tools can efficiently predict the stereoselectivity of asymmetric catalysis, accelerating the discovery of optimal synthetic routes. nih.gov Such predictive models will be crucial in navigating the vast chemical space of possible derivatives and prioritizing synthetic efforts on compounds with the highest likelihood of success.

Table 2: Computational Tools and Their Applications

Computational MethodApplication in Drug DiscoveryRelevance to this compound
Molecular DockingPredicts binding mode and affinity of a ligand to a protein target.Design of derivatives with improved binding to specific biological targets.
Molecular Dynamics (MD) SimulationsSimulates the dynamic behavior of molecules over time.Understanding the conformational flexibility and stability of the spirocyclic scaffold and its derivatives.
Density Functional Theory (DFT)Calculates electronic structure and properties of molecules.Predicting reactivity, conformational preferences, and spectroscopic properties. dntb.gov.ua
Machine Learning (ML)Predicts reaction outcomes, properties, and biological activity.Accelerating the discovery of novel derivatives and optimizing synthetic routes. rsc.orgnih.gov

Synergistic Approaches Combining Synthetic, Spectroscopic, and Computational Studies

The most comprehensive understanding of this compound and its derivatives will emerge from synergistic approaches that integrate synthetic chemistry, spectroscopic analysis, and computational modeling. This integrated strategy allows for a continuous feedback loop where computational predictions guide synthetic efforts, and experimental results are used to refine and validate the computational models.

For instance, the synthesis of a novel derivative can be followed by detailed spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy, to elucidate its three-dimensional structure and conformational dynamics in solution. enamine.netaip.orgmdpi.com NMR data, such as chemical shifts and nuclear Overhauser effects (NOEs), provide crucial experimental constraints for validating and refining computational models of the molecule's conformation. enamine.net

Computational spectroscopy, which involves the use of quantum chemistry methods to predict NMR parameters, is a powerful tool in this synergistic approach. By comparing the computationally predicted NMR spectra with the experimental data, a more accurate and detailed picture of the molecular structure and conformation can be obtained. This combined approach has been successfully used to study the conformation of various lactams and other complex molecules. The insights gained from these synergistic studies can then inform the rational design of the next generation of derivatives with optimized properties, creating a cycle of design, synthesis, and analysis that accelerates the discovery process.

Q & A

Q. Experimental Design :

  • MIC Assays : Test against Gram-positive/-negative strains to correlate structure-activity relationships (SAR).
  • Molecular Docking : Map interactions with topoisomerase IV to guide derivatization .

How can researchers optimize the stability of this compound under physiological conditions?

Advanced Research Question
Instability in aqueous media (e.g., hydrolysis of the ketone) limits in vivo applications. Mitigation strategies include:

  • Prodrug Design : Mask the ketone as a more stable enol ether or oxime, which hydrolyzes selectively in target tissues .
  • pH Adjustment : Formulate at pH 6–7 to slow degradation, validated by accelerated stability testing (40°C/75% RH for 6 months) .
  • Lyophilization : Improve shelf life by removing water, critical for long-term storage .

Q. Example Protocol :

  • Column: Zorbax Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm)
  • Mobile Phase: 0.1% TFA in H2O (A) and MeCN (B), gradient 5–95% B over 20 min
  • Detection: UV at 254 nm, LOD = 0.1 µg/mL

How do researchers address conflicting bioactivity data in studies involving this compound derivatives?

Advanced Research Question
Discrepancies in IC50_{50} values or toxicity profiles may arise from assay variability or compound aggregation. Solutions include:

  • Orthogonal Assays : Validate hits using fluorescence polarization (binding) and cell viability (cytotoxicity) assays .
  • Aggregation Testing : Use dynamic light scattering (DLS) to detect nanoaggregates, which cause false positives .
  • Meta-Analysis : Compare data across literature (e.g., 2025 antibacterial studies) to identify trends or outliers .

Case Study : A 2025 study attributed inconsistent MIC values to batch-to-batch variability in enantiomeric purity, resolved via chiral HPLC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.